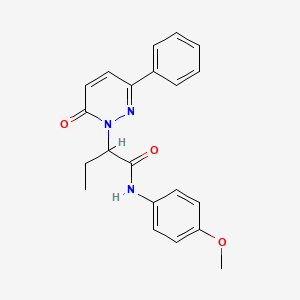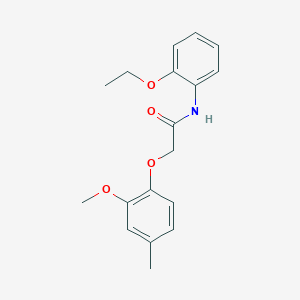
1-(3-chlorophenyl)-4-(cyclohexylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-(cyclohexylmethyl)piperazine, commonly known as CPP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. CPP is a psychoactive compound that has been found to exhibit antidepressant, anxiolytic, and analgesic effects. The compound has been synthesized through various methods and its mechanism of action has been studied in detail. In
Wirkmechanismus
The mechanism of action of CPP is not fully understood. However, it has been suggested that the compound acts as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. CPP has also been found to modulate the activity of the sigma-1 receptor, which is involved in various physiological processes such as cell survival and neurotransmitter release.
Biochemical and Physiological Effects:
CPP has been found to exhibit various biochemical and physiological effects. The compound has been found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. CPP has also been found to reduce the levels of corticosterone, a stress hormone, in animal models. The compound has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments. The compound is highly selective for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. CPP is also relatively stable and can be easily synthesized in high purity and yield. However, CPP has some limitations for lab experiments. The compound is highly lipophilic, which makes it difficult to dissolve in water. CPP also exhibits some toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions related to CPP. One direction is to explore the potential therapeutic applications of the compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the role of CPP in modulating the activity of the sigma-1 receptor and its potential therapeutic applications. Further research is also needed to fully understand the mechanism of action of CPP and its effects on various physiological processes.
Synthesemethoden
CPP can be synthesized through various methods, including the reaction of 1-(3-chlorophenyl)piperazine with cyclohexylmethylamine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 1-(3-chlorophenyl)piperazine with cyclohexylmethanol in the presence of a catalyst such as trifluoroacetic acid. The synthesis of CPP has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antidepressant, anxiolytic, and analgesic effects. CPP has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound has been found to improve cognitive function and reduce neuroinflammation in animal models.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-(cyclohexylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c18-16-7-4-8-17(13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h4,7-8,13,15H,1-3,5-6,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURULLLGHVHCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate](/img/structure/B5087502.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5087507.png)
![N',N''-[oxybis(1-oxo-2,1-ethanediyl)]bis(4-methoxybenzohydrazide)](/img/structure/B5087514.png)

![1-(3-nitrophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5087531.png)

![1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B5087540.png)

![ethyl 1-(2-pyridinylcarbonyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5087548.png)

![N-(2-chlorophenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5087572.png)
![butyl ({[(4-chlorophenyl)amino]carbonyl}oxy)propylcarbamate](/img/structure/B5087591.png)
![3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B5087605.png)
![ethyl 4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-1-piperidinecarboxylate](/img/structure/B5087609.png)
